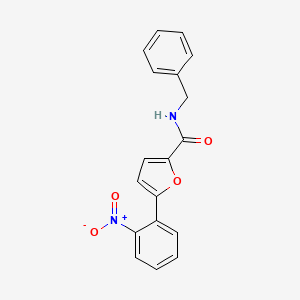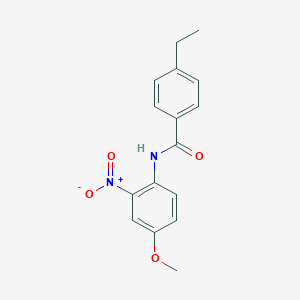
N-(2-methyl-5-quinolinyl)pentanamide
説明
N-(2-methyl-5-quinolinyl)pentanamide, also known as MPQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPQP is a derivative of quinoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
科学的研究の応用
N-(2-methyl-5-quinolinyl)pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been studied for its potential to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of the disease.
作用機序
The mechanism of action of N-(2-methyl-5-quinolinyl)pentanamide involves its ability to interact with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. This compound has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase B, which is an enzyme that is involved in the metabolism of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their aggregation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress by increasing the expression of antioxidant enzymes.
実験室実験の利点と制限
The advantages of using N-(2-methyl-5-quinolinyl)pentanamide in lab experiments include its high purity, stability, and specificity for its target enzymes and receptors. This compound can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the physiological conditions in vivo. Additionally, this compound may have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2-methyl-5-quinolinyl)pentanamide. One area of research is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis. Another area of research is to optimize the synthesis method of this compound to increase its yield and purity. Additionally, future research can focus on developing more specific and potent derivatives of this compound that can selectively target specific enzymes and receptors. Overall, the potential therapeutic applications of this compound make it a promising compound for further research and development.
特性
IUPAC Name |
N-(2-methylquinolin-5-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-4-8-15(18)17-14-7-5-6-13-12(14)10-9-11(2)16-13/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFCZHDIIXBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine hydrochloride](/img/structure/B4401516.png)
![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4401523.png)

![4-[2-(2-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401534.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4401559.png)
![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401567.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B4401572.png)
![4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401599.png)
![4-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4401603.png)
![N-{4-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4401614.png)
![2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide](/img/structure/B4401616.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4401619.png)